1-But-3-ynyl-3-propylpyrrolidin-3-ol is a chemical compound characterized by its unique structure and potential applications in various fields, including medicinal chemistry and agrochemical formulations. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities.
The compound can be synthesized through various methods, often involving the manipulation of pyrrolidine and alkyne moieties. Research has shown that pyrrolidine derivatives can enhance the penetration of active agents in agrochemical applications, indicating a broad scope of utility in both pharmaceuticals and agriculture .
1-But-3-ynyl-3-propylpyrrolidin-3-ol is classified as an alkynyl pyrrolidine. This classification is based on its structural components: a pyrrolidine ring substituted with a butynyl group and a propyl chain. Its structural uniqueness contributes to its reactivity and functional properties.
The synthesis of 1-but-3-ynyl-3-propylpyrrolidin-3-ol typically involves multi-step organic reactions. One common approach includes the formation of the pyrrolidine ring followed by the introduction of the alkyne substituent.
Technical Details:
These methods have been refined in laboratory settings to optimize yield and purity .
The molecular structure of 1-but-3-ynyl-3-propylpyrrolidin-3-ol can be represented as follows:
This indicates that the compound consists of 12 carbon atoms, 17 hydrogen atoms, and one nitrogen atom.
The structural formula reveals key functional groups:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .
1-But-3-ynyl-3-propylpyrrolidin-3-ol can participate in various chemical reactions due to its functional groups:
Technical Details:
These reactions highlight the versatility of 1-but-3-ynyl-3-propylpyrrolidin-3-ol in organic synthesis .
The mechanism of action for 1-but-3-ynyl-3-propylpyrrolidin-3-ol primarily involves its interaction with biological targets at the molecular level.
Data:
Research indicates that compounds with similar structures exhibit significant pharmacological effects, suggesting potential therapeutic applications .
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .
The strategic disconnection of 1-(but-3-yn-1-yl)-3-propylpyrrolidin-3-ol (C₁₁H₁₉NO, MW 181.27) reveals three logical precursors: the pyrrolidine core, the propargyl chain, and the propyl substituent. A primary retrosynthetic approach employs ring contraction of pyridine derivatives as a key step, leveraging pyridines as abundant, low-cost starting materials. This method generates the 2-azabicyclo[3.1.0]hex-3-ene scaffold—a direct precursor to trisubstituted pyrrolidines—through a photochemical skeletal reorganization [7]. An alternative disconnection separates the alkyne-functionalized side chain from the pyrrolidine nitrogen, suggesting N-alkylation of 3-propylpyrrolidin-3-ol with 4-bromobut-1-yne as a viable forward synthesis [5]. The tertiary alcohol group at C3 implies potential introduction via nucleophilic addition to ketones (e.g., 1-(but-3-yn-1-yl)pyrrolidin-3-one) using propylmagnesium bromide [5].
Table 1: Retrosynthetic Pathways for Target Compound
Disconnection Site | Synthon Generated | Precursor Candidate | Complexity Level |
---|---|---|---|
Pyrrolidine core | 2-Azabicyclo[3.1.0]hex-3-ene | Pyridine + silylborane | High |
Alkyne chain | But-3-yn-1-yl cation | 4-Bromobut-1-yne | Moderate |
C3-propyl group | Propyl anion | PrMgBr or PrLi | Low |
Photochemical ring contraction of pyridines using silylboranes (e.g., PhMe₂SiBpin) provides a high-yielding route to the pyrrolidine scaffold. Under 365 nm irradiation, pyridine forms a borane adduct that rearranges to N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene—a strained intermediate convertible to the target via hydrodesilylation and reduction. This method achieves broad functional group tolerance, accommodating substituents like esters, alkynes, and protected alcohols (e.g., 3g-i, 3q-t) [7]. Complementary to this, organocatalyst-mediated multicomponent reactions enable pyrrolidine assembly via diphenylprolinol silyl ether-catalyzed Michael/aza-Henry cascades. This one-pot sequence constructs the piperidine intermediate with >98% ee, later reduced to pyrrolidine [9]. Notably, the photochemical route achieves near-complete diastereoselectivity for trans-cyclopropane fusion when using 4-substituted pyridines (e.g., 3b-e) [7].
Table 2: Cyclization Methods for Pyrrolidine Core Synthesis
Method | Conditions | Yield Range | Key Advantages |
---|---|---|---|
Photochemical ring contraction | 365 nm LED, PhMe₂SiBpin, benzene, 25°C | 54–91% | No pre-activation; visible-light compatible |
Organocatalytic cascade | Diphenylprolinol silyl ether, DBU, rt | 78% (over 5 steps) | Enantioselective (98% ee); gram-scale viable |
The propargyl chain at N1 is installed via alkylation of pyrrolidine precursors under mild basic conditions. Using 4-bromobut-1-yne and K₂CO₃ in DMF, N-alkylation proceeds without competing O-alkylation due to the nitrogen’s superior nucleophilicity [5]. For the C3-propyl group, two stereoselective approaches exist:
Solvent polarity critically impacts pyrrolidine ring contraction efficiency. Nonpolar solvents (benzene, toluene) maximize yields (85–91%) by stabilizing the borane-pyridine adduct, while polar aprotic solvents (DMF, DMSO) promote desilylation side reactions [7]. For organocatalytic cascades, DMF is optimal (dr 10:1) due to its ability to solubilize ionic intermediates and facilitate hemiaminalization [9].
Catalyst selection governs stereoselectivity:
Table 3: Solvent/Catalyst Impact on Key Reactions
Reaction Step | Optimal Solvent | Catalyst/Additive | Critical Effect |
---|---|---|---|
Pyridine ring contraction | Benzene | None (photochemical) | 91% yield; minimal desilylation |
Michael/aza-Henry cascade | DMF | Diphenylprolinol silyl ether | dr 10:1; 98% ee |
Iminium reduction | CH₂Cl₂ | NaBH(OAc)₃ | Stereoselectivity >20:1 dr |
Three scalability bottlenecks dominate the synthesis:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1